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Compound of Interest

Compound Name: Magnesiumacetate

Cat. No.: B12058344 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

challenges with DNase and RNase contamination in magnesium acetate solutions.

Frequently Asked Questions (FAQs)
Q1: What are DNases and RNases, and why are they a problem in magnesium acetate

solutions?

DNases (Deoxyribonucleases) and RNases (Ribonucleases) are enzymes that degrade DNA

and RNA, respectively.[1] Their presence in magnesium acetate solutions, a common reagent

in molecular biology, can compromise experiments that rely on the integrity of nucleic acids,

such as PCR, RT-PCR, RNA sequencing, and in vitro transcription. Even minute amounts of

these enzymes can lead to sample degradation and erroneous results.

Q2: What are the common sources of DNase and RNase contamination in the laboratory?

Nuclease contamination can originate from various sources, making it a persistent challenge.

Key sources include:

Personnel: Hands and dust particles can carry bacteria and molds, which are common

sources of nucleases.[2] Always wear gloves.
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Reagents and Water: Water sources, containers, and equipment used for preparing reagents

can be contaminated.[3]

Labware: Plastic consumables like tubes and pipette tips can introduce nucleases if not

certified as nuclease-free. Reusing flasks or improper storage can also be a source.

Environment: Dust particles and microorganisms present in the laboratory environment are

significant sources of contamination.[4]

Enzyme Preparations: Commercially purchased or laboratory-prepared enzymes can

sometimes be a source of cross-contamination with other nucleases.[5]

Q3: How can I prepare a nuclease-free magnesium acetate solution in the lab?

Preparing a nuclease-free magnesium acetate solution requires careful handling and the use of

nuclease-free components.

Use High-Quality Reagents: Start with high-purity, molecular biology grade magnesium

acetate. Some suppliers offer certified nuclease-free magnesium acetate.[6]

Treat Water with DEPC: Use water that has been treated with Diethylpyrocarbonate (DEPC)

to inactivate RNases.[2] Add 0.1% (v/v) DEPC to the water, incubate for at least two hours at

room temperature (or overnight at 37°C), and then autoclave to break down the DEPC.

Caution: DEPC is a suspected carcinogen and should be handled with care in a fume hood.

Use Nuclease-Free Glassware and Plasticware: Bake glassware at 240°C for at least 4

hours.[2] Use sterile, disposable polypropylene tubes that are certified RNase-free.[2]

Dissolve Magnesium Acetate: Dissolve the magnesium acetate in the prepared DEPC-

treated, autoclaved water using a baked spatula.

Sterile Filter: For final sterilization and removal of any particulate matter, filter the solution

through a 0.22-micron filter.[7]

Q4: Can I autoclave my magnesium acetate solution to eliminate nuclease contamination?
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Autoclaving alone is not fully effective for inactivating all RNases.[2][8] While it can reduce the

activity of some RNases, many can refold and regain activity upon cooling.[8][9] Therefore,

autoclaving is often insufficient as the sole method of decontamination, especially for RNA

work.[10] For DNases, autoclaving is generally more effective. However, for complete

assurance, especially for RNase removal, other methods like DEPC treatment of the water

used are recommended.

Troubleshooting Guides
Problem: My RNA is degraded after using my prepared magnesium acetate solution.

This issue strongly suggests RNase contamination. Follow these troubleshooting steps:

Click to download full resolution via product page

RNA Degradation Troubleshooting Workflow

Problem: I am seeing non-specific bands or no product in my PCR/RT-PCR reaction where

magnesium acetate is a component.

While other factors can cause PCR failure, DNase or RNase contamination in the magnesium

acetate can be a culprit.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://josephgroup.ucsd.edu/Protocols/RNA__General_remarks.pdf
http://www.protocol-online.org/biology-forums/posts/4578.html
http://www.protocol-online.org/biology-forums/posts/4578.html
https://pubmed.ncbi.nlm.nih.gov/19725109/
https://rochesequencingstore.com/resources/precautions-for-handling-of-rna/
https://www.benchchem.com/product/b12058344?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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PCR/RT-PCR Troubleshooting Logic

Experimental Protocols
Protocol 1: Detection of DNase and RNase Activity using Fluorescence-Based Assays

Commercial kits are available for the sensitive detection of DNase and RNase activity.[1][3][11]

[12] The general principle involves a fluorescence-quenched oligonucleotide probe. In the

presence of nucleases, the probe is cleaved, separating the fluorophore from the quencher and

resulting in a detectable fluorescent signal.[1][3][11]

General Workflow:

Sample Preparation: Collect an aliquot of the magnesium acetate solution to be tested.
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Assay Setup: In a microplate or reaction tube, combine the provided reaction buffer, the

fluorescently-labeled substrate, and your magnesium acetate sample. Include positive and

negative controls.

Incubation: Incubate the reaction at the temperature and for the duration specified by the kit

manufacturer (e.g., 37°C for 30-60 minutes).[1][3][11]

Detection: Measure the fluorescence using a fluorometer or visualize under a UV illuminator.

[1][3][11] An increase in fluorescence compared to the negative control indicates the

presence of nuclease activity.

Protocol 2: DEPC Treatment of Water for Nuclease-Free Solutions

This protocol is for preparing RNase-free water to be used in making solutions like magnesium

acetate.

Materials:

High-purity water (e.g., Milli-Q)

Diethylpyrocarbonate (DEPC)

Autoclave-safe glass bottle

Stir bar

Procedure:

In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water (for a 0.1% solution).[2]

Stir vigorously for 30 minutes to ensure the DEPC is well-dissolved.

Incubate the solution for at least 2 hours at 37°C, or overnight at room temperature.[2][13]

Autoclave the treated water for at least 15 minutes to inactivate the DEPC.[2][14] The

breakdown of DEPC produces ethanol and CO2. A faint sweet or alcoholic smell after

autoclaving is normal and does not indicate remaining active DEPC.[14]
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Allow the water to cool completely before use. This water can now be used to dissolve

magnesium acetate and other reagents.

Important Note: Do not use DEPC to treat solutions containing Tris or other primary amines, as

it will react with them and become inactivated.[10][14] Treat the water with DEPC first, and then

dissolve the Tris buffer.[2]

Data Presentation
Table 1: Comparison of Nuclease Inactivation Methods
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Method
Target
Nuclease

Efficacy Advantages Disadvantages

Autoclaving
DNases, some

RNases

Partially effective

for RNases[8]

[15]

Simple, readily

available

RNases can

renature and

regain activity.[8]

Not sufficient for

all applications.

[2]

DEPC Treatment RNases Highly effective

Thoroughly

inactivates

RNases

Toxic (suspected

carcinogen)[2],

cannot be used

with Tris

buffers[14],

requires

autoclaving post-

treatment.

Baking (Dry

Heat)

DNases and

RNases

Highly effective

for glassware

Effective and

chemical-free

Only suitable for

glass and metal

items, requires

high

temperatures

(e.g., 240°C for

4+ hours).[2]

UV Irradiation RNases
Can be

effective[16]
Chemical-free

Requires direct

exposure of the

entire solution,

effectiveness can

vary.[16]

Commercial

Decontamination

Solutions

DNases and

RNases

Highly effective

for surfaces

Fast-acting, non-

toxic alternatives

to DEPC

available[17]

Primarily for

surface

decontamination,

not for direct

addition to

solutions.
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Table 2: Troubleshooting Common Issues in Nuclease-Sensitive Experiments

Observation
Potential Nuclease-Related
Cause

Recommended Action

RNA degradation (smearing on

gel)

RNase contamination in

magnesium acetate or other

reagents.

Prepare fresh, nuclease-free

solutions. Use certified

nuclease-free labware. Test

reagents for RNase activity.

[18]

No PCR product
DNase contamination

degrading the DNA template.

Use a fresh aliquot of

magnesium acetate. Prepare

new solutions using nuclease-

free techniques. Include a

positive control.[19]

False positives in RT-PCR (-

RT control shows a band)

Contaminating genomic DNA

in the RNA sample.

Treat the RNA sample with a

high-quality, RNase-free

DNase I.[20]

Inconsistent results between

experiments

Intermittent contamination from

handling or environment.

Reinforce aseptic techniques.

Regularly decontaminate work

surfaces and pipettes. Use

filter tips.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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